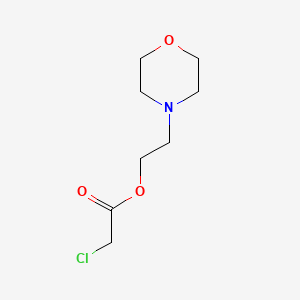
2-Morpholin-4-ylethyl chloroacetate
Overview
Description
2-Morpholin-4-ylethyl chloroacetate is a versatile chemical compound with the molecular formula C8H14ClNO3 and a molecular weight of 207.65 g/mol . It is widely used in scientific research, particularly in the fields of drug synthesis and material science. The compound is known for its complex molecular structure, which enables its application in various domains.
Preparation Methods
The synthesis of 2-Morpholin-4-ylethyl chloroacetate typically involves the reaction of morpholine with chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
2-Morpholin-4-ylethyl chloroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidation states and products.
Hydrolysis: The ester group in the compound can be hydrolyzed to produce morpholine and chloroacetic acid.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Morpholin-4-ylethyl chloroacetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Morpholin-4-ylethyl chloroacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, affecting biochemical processes such as cytokinesis and cell cycle regulation . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Morpholin-4-ylethyl chloroacetate can be compared with other similar compounds, such as:
Morpholine Derivatives: These compounds share the morpholine ring structure and exhibit similar chemical properties and applications.
Chloroacetate Esters: These compounds contain the chloroacetate group and are used in similar synthetic and industrial applications.
The uniqueness of this compound lies in its combination of the morpholine ring and chloroacetate group, which provides a distinct set of chemical properties and reactivity.
Properties
IUPAC Name |
2-morpholin-4-ylethyl 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c9-7-8(11)13-6-3-10-1-4-12-5-2-10/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPCPSUYJYODLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


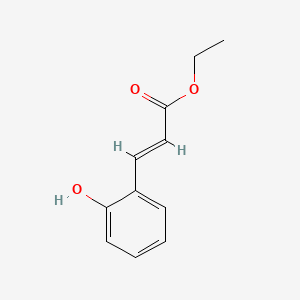
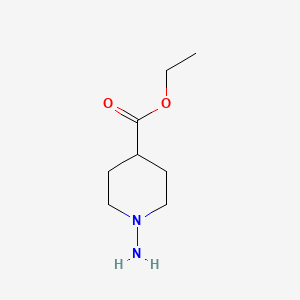
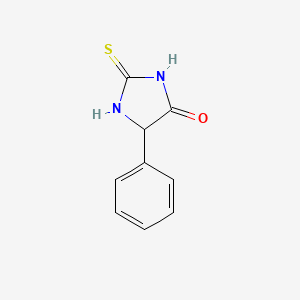
![6,7,8,9-Tetrahydropyrido[1,2-a]indole](/img/structure/B3147475.png)
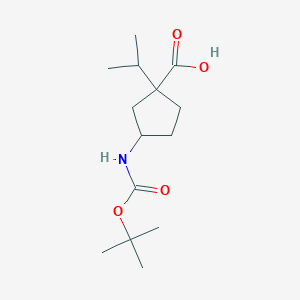
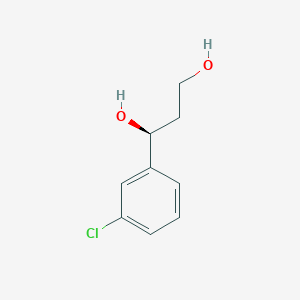
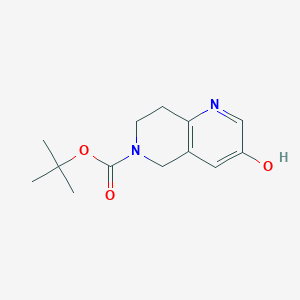
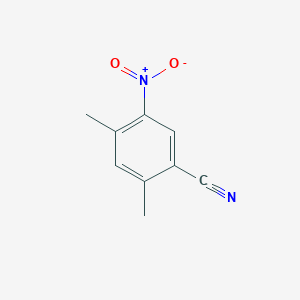
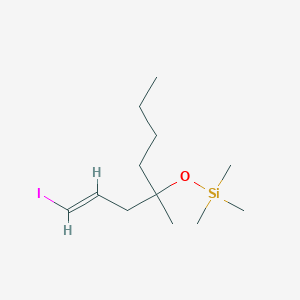
![7-Ethynylbicyclo[4.1.0]heptane](/img/structure/B3147533.png)
![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B3147542.png)
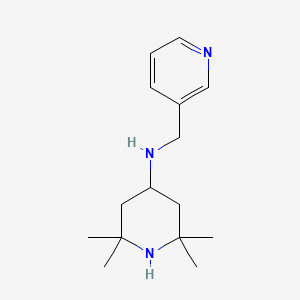
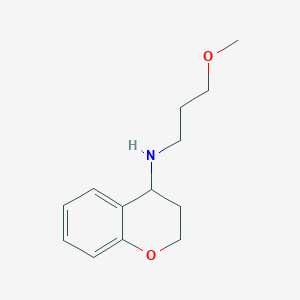
![[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine](/img/structure/B3147571.png)
